3-Keto Cholesterol-d7
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Overview
Description
3-Keto Cholesterol-d7: is a deuterated form of 3-keto cholesterol, a metabolite of cholesterol. This compound is often used in biochemical research, particularly in studies involving cholesterol metabolism and its related pathways. The deuterium labeling (d7) allows for precise tracking and analysis in various experimental setups, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto Cholesterol-d7 typically involves the deuteration of cholesterol at specific positionsThe reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Keto Cholesterol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to 7-keto cholesterol or other oxidized derivatives.
Reduction: Reduction back to cholesterol or other reduced forms.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents depending on the desired functional group, such as halogens or alkyl groups.
Major Products:
Oxidation: 7-Keto cholesterol.
Reduction: Cholesterol.
Substitution: Various substituted cholesterol derivatives.
Scientific Research Applications
3-Keto Cholesterol-d7 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used in the study of cholesterol oxidation and reduction mechanisms.
Biology: Helps in understanding cholesterol metabolism and its role in cellular processes.
Medicine: Used in research on cardiovascular diseases and the development of cholesterol-lowering drugs.
Industry: Employed in the production of labeled compounds for pharmaceutical research and development
Mechanism of Action
The mechanism of action of 3-Keto Cholesterol-d7 involves its incorporation into cholesterol metabolic pathways. It acts as a substrate for various enzymes involved in cholesterol metabolism, allowing researchers to study the effects of cholesterol and its derivatives on cellular processes. The deuterium labeling provides a unique advantage in tracking and quantifying these metabolic changes .
Comparison with Similar Compounds
7-Keto Cholesterol: Another oxidized form of cholesterol, often used in similar research applications.
Cholesterol-d7: Deuterated cholesterol used for tracking cholesterol metabolism.
3-Keto Cholesterol: The non-deuterated form of 3-Keto Cholesterol-d7.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for more precise and accurate tracking in metabolic studies compared to its non-deuterated counterparts. This makes it particularly valuable in research requiring detailed analysis of cholesterol metabolism and its effects .
Properties
Molecular Formula |
C₂₇H₃₇D₇O |
---|---|
Molecular Weight |
391.68 |
Synonyms |
Cholest-5-en-3-one-d7; ∆5-Cholesten-3-one-d7; 3-Oxocholest-5-ene-d7; 5-Cholestenone-d7; NSC 118979-d7; 3-Keto-5-cholestene-25,26,26,26,27,27,27-d7; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.